
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a propanamide derivative that has been synthesized using a specific method, which will be discussed in This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Additionally, this paper will explore the future directions for research on DMPP.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. This compound has also been found to activate certain receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the sensation of pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. This compound has also been found to reduce the activation of immune cells, such as macrophages and T cells, which play a role in the immune response. Additionally, this compound has been found to reduce pain in animal models, which suggests that it may have analgesic properties.
Advantages and Limitations for Lab Experiments
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for research on 2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide. One potential avenue of research is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another area of research is to explore its potential as an analgesic and to investigate its mechanism of action in more detail. Additionally, researchers could investigate the potential use of this compound in other fields, such as cancer research or neuroscience. Overall, this compound is a compound with significant potential for scientific research, and there are many avenues for future exploration.
Synthesis Methods
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide is synthesized using a multi-step process that involves the reaction of 2,6-dimethylphenyl isocyanate with 2,6-dimethylmorpholine. The reaction is catalyzed by a base, such as triethylamine or sodium hydroxide, and is carried out in a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Scientific Research Applications
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. This compound has also been studied for its potential use as an analgesic, as it has been found to reduce pain in animal models.
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-11-7-6-8-12(2)16(11)18-17(20)15(5)19-9-13(3)21-14(4)10-19/h6-8,13-15H,9-10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWNGIBGFIHBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)C(=O)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7462265.png)
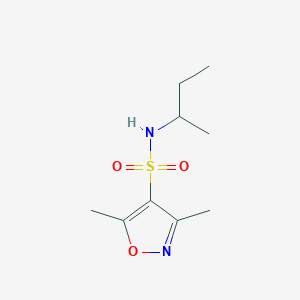

![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462295.png)
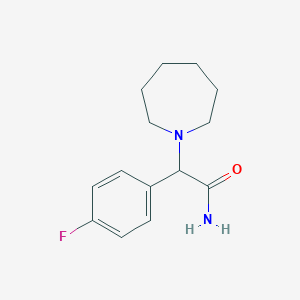
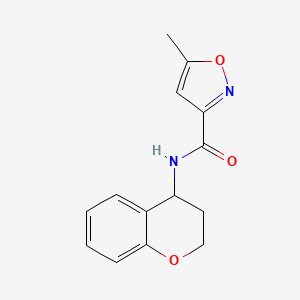
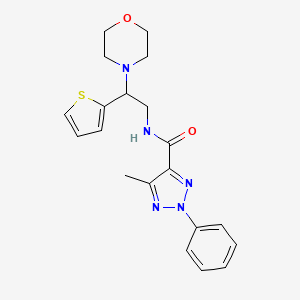
![3-[[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462316.png)
![1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7462324.png)
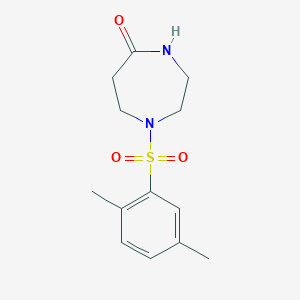
![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462348.png)
![7-Fluoro-3-[(3-methyl-1,2-oxazol-5-yl)methyl]quinazolin-4-one](/img/structure/B7462367.png)
